molecular formula C16H24 B12605743 1-(2,6-Dimethylhept-4-en-3-yl)-4-methylbenzene CAS No. 917569-03-0

1-(2,6-Dimethylhept-4-en-3-yl)-4-methylbenzene

Cat. No.: B12605743
CAS No.: 917569-03-0
M. Wt: 216.36 g/mol
InChI Key: DSXJWWVLFRYCPR-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylhept-4-en-3-yl)-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a 2,6-dimethylhept-4-en-3-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylhept-4-en-3-yl)-4-methylbenzene typically involves the alkylation of 4-methylbenzene (toluene) with 2,6-dimethylhept-4-en-3-yl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and chromatography are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylhept-4-en-3-yl)-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bond in the 2,6-dimethylhept-4-en-3-yl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: HNO3 for nitration, H2SO4 for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

1-(2,6-Dimethylhept-4-en-3-yl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylhept-4-en-3-yl)-4-methylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with hydrophobic pockets in proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dimethylhept-4-en-3-yl)-benzene: Lacks the additional methyl group on the benzene ring.

    1-(2,6-Dimethylhept-4-en-3-yl)-4-ethylbenzene: Contains an ethyl group instead of a methyl group on the benzene ring.

Uniqueness

1-(2,6-Dimethylhept-4-en-3-yl)-4-methylbenzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

917569-03-0

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

1-(2,6-dimethylhept-4-en-3-yl)-4-methylbenzene

InChI

InChI=1S/C16H24/c1-12(2)6-11-16(13(3)4)15-9-7-14(5)8-10-15/h6-13,16H,1-5H3

InChI Key

DSXJWWVLFRYCPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C=CC(C)C)C(C)C

Origin of Product

United States

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